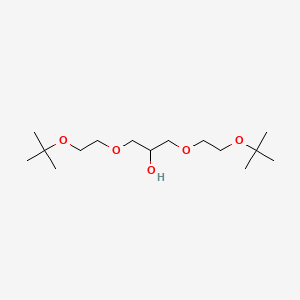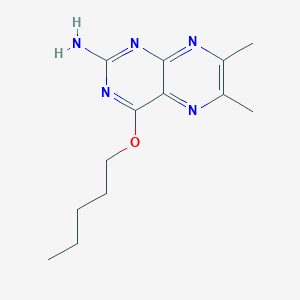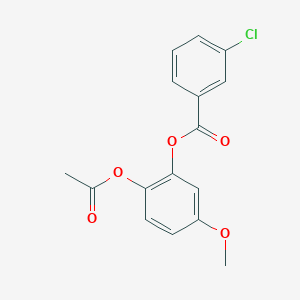
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol is a complex organic compound with a unique structure characterized by multiple ether linkages and a hydroxyl group
Preparation Methods
The synthesis of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves several steps. One common method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. Finally, reduction of this acid with a boron reducing agent followed by hydrolysis and acidification produces the target compound .
Chemical Reactions Analysis
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages provide stability and flexibility, allowing the compound to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects in different applications .
Comparison with Similar Compounds
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can be compared with similar compounds such as:
2,6,10,14-Tetramethyl-2-hexadecene: Similar in structure but lacks the ether linkages and hydroxyl group.
2,2,6,6-Tetramethyl-4-piperidinol: Contains a similar tetramethyl structure but differs in the presence of a piperidine ring.
Pristane (2,6,10,14-Tetramethylpentadecane): A hydrocarbon with a similar tetramethyl structure but lacks the ether and hydroxyl functionalities.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct properties and applications.
Properties
CAS No. |
834861-01-7 |
|---|---|
Molecular Formula |
C15H32O5 |
Molecular Weight |
292.41 g/mol |
IUPAC Name |
1,3-bis[2-[(2-methylpropan-2-yl)oxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-14(2,3)19-9-7-17-11-13(16)12-18-8-10-20-15(4,5)6/h13,16H,7-12H2,1-6H3 |
InChI Key |
ZPKLWTHCWNGHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOCC(COCCOC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)


![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)


![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)
